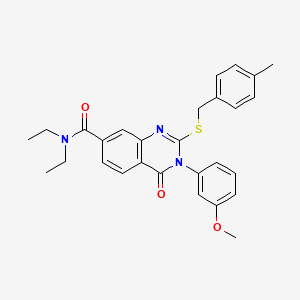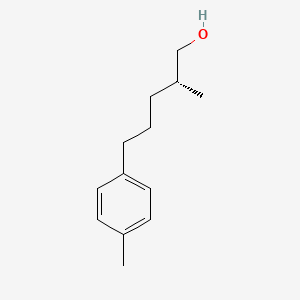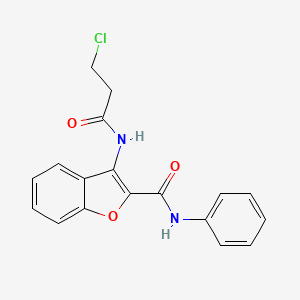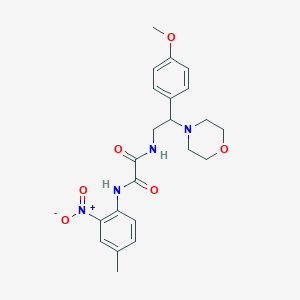
N,N-diethyl-3-(3-methoxyphenyl)-2-((4-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-3-(3-methoxyphenyl)-2-((4-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C28H29N3O3S and its molecular weight is 487.62. The purity is usually 95%.
BenchChem offers high-quality N,N-diethyl-3-(3-methoxyphenyl)-2-((4-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-diethyl-3-(3-methoxyphenyl)-2-((4-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Quinazoline derivatives are synthesized through various methods, demonstrating the versatility and synthetic accessibility of this class of compounds. These compounds are often evaluated for their chemical properties, including reactivity and stability under different conditions, which are crucial for their potential applications in medicinal chemistry and material science. For example, the synthesis of fluoroquinolone-based thiazolidinones illustrates the potential for creating antimicrobial agents by modifying the quinazoline scaffold (Patel & Patel, 2010). Additionally, the hydrolytic behavior of quinazoline derivatives under various conditions has been studied, offering insights into their stability and degradation pathways (Shemchuk et al., 2010).
Biological Activities
Quinazoline derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The antimicrobial properties of clubbed quinazolinone and thiazolidinone compounds have been explored, highlighting their potential as novel antimicrobial agents (Desai et al., 2011). Moreover, some quinazoline derivatives have been identified for their potential anti-inflammatory and analgesic activities, suggesting their utility in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Anticancer Applications
The anticancer potential of quinazoline derivatives has been a significant focus of research. For instance, specific derivatives have been tested against breast cancer cell lines, showing notable cytotoxic activity and suggesting a promising avenue for the development of new anticancer drugs (Gaber et al., 2021).
Eigenschaften
IUPAC Name |
N,N-diethyl-3-(3-methoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c1-5-30(6-2)26(32)21-14-15-24-25(16-21)29-28(35-18-20-12-10-19(3)11-13-20)31(27(24)33)22-8-7-9-23(17-22)34-4/h7-17H,5-6,18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDLVHFZMRMQKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)C)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-3-(3-methoxyphenyl)-2-((4-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 5-(2,2-diphenylacetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2814968.png)
![N-[[4-(4-bromophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2814969.png)
![N-[(4-methoxyphenyl)-[(2-phenylacetyl)amino]methyl]-2-phenylacetamide](/img/structure/B2814970.png)
![3-{[(anilinocarbonyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide](/img/structure/B2814971.png)




![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2814982.png)
![N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2814983.png)